N,N,N',N'-Tetraethylethylenediamine (TEEDA) is a tertiary amine frequently employed as a ligand in coordination chemistry. Its structure features two tertiary amine groups linked by an ethylene bridge. This arrangement allows TEEDA to function as a bidentate ligand, coordinating to metal centers through both nitrogen atoms. [, , ]
N,N,N',N'-Tetraethylethylenediamine is a chemical compound characterized by its molecular formula . It is a derivative of ethylenediamine, where the amine hydrogens are replaced by ethyl groups. This compound is primarily recognized for its role as a Lewis base and chelating ligand in various chemical reactions. The compound is typically encountered as a colorless to light yellow liquid and has applications in both industrial and laboratory settings.
N,N,N',N'-Tetraethylethylenediamine is classified under the category of diamines and is a member of the broader family of ethylenediamines. Its Chemical Abstracts Service (CAS) number is 150-77-6. The compound can be synthesized through various methods, including petrochemical processes that involve the reaction of dimethylamine with dichloroethane, as well as other synthetic routes that utilize different reagents and conditions .
The synthesis of N,N,N',N'-Tetraethylethylenediamine can be achieved through several methods:
The choice of reagents, temperature control, and pressure management are critical in optimizing the yield of N,N,N',N'-Tetraethylethylenediamine. The synthesis typically yields around 35% to 97% based on specific conditions employed during the reaction .
The molecular structure of N,N,N',N'-Tetraethylethylenediamine consists of two nitrogen atoms each bonded to two ethyl groups, linked by a two-carbon chain. Its structural representation can be depicted as follows:
N,N,N',N'-Tetraethylethylenediamine participates in various chemical reactions due to its properties as a Lewis base:
The reactivity of N,N,N',N'-Tetraethylethylenediamine allows it to participate in substitution reactions with halides and other electrophiles, making it versatile for various synthetic applications.
The mechanism by which N,N,N',N'-Tetraethylethylenediamine acts primarily revolves around its ability to coordinate with metal ions through its nitrogen atoms. This coordination enhances the reactivity of organometallic complexes formed during reactions:
The efficiency of these mechanisms can be influenced by factors such as solvent choice, temperature, and concentration of reactants.
Relevant analyses show that N,N,N',N'-Tetraethylethylenediamine exhibits strong solvating properties due to its bidentate nature.
N,N,N',N'-Tetraethylethylenediamine finds extensive applications across various fields:
The synthesis of N,N,N',N'-Tetraethylethylenediamine (TEEDA) has evolved significantly from early stoichiometric alkylation methods to sophisticated catalytic processes. Historically, quaternary amination of ethylenediamine relied on direct alkylation with haloalkanes under harsh conditions. These early methods involved reacting ethylenediamine with excess ethyl halides (typically ethyl bromide or chloride) in aqueous or alcoholic media under prolonged reflux conditions. This approach suffered from low selectivity and the formation of polyalkylated byproducts and quaternary ammonium salts, necessitating complex purification sequences and yielding moderate outputs (typically 40-60%) [1] [7].
A significant historical advancement emerged with the adoption of high-pressure batch reactors, which facilitated higher reaction rates and improved yields. These systems operated at elevated temperatures (100-150°C) and pressures (0.4-0.9 MPa), enabling more efficient amine-alkyl halide interactions while suppressing side reactions. The stoichiometric challenges were partially addressed by employing a molar excess of diethylamine relative to ethylenediamine, though this introduced separation inefficiencies. Traces of copper-based catalysts (e.g., CuCl) were later introduced to accelerate the nucleophilic displacement step, representing an early transition toward catalysis [1] [5].
Modern synthetic routes leverage heterogeneous catalysis and reductive amination strategies. Transition metal catalysts like supported nickel or palladium enable the direct coupling of ethylenediamine with ethanol under hydrogen pressure via a dehydrogenation-condensation-hydrogenation sequence. This method operates efficiently at 80-120°C with higher atom economy and yields exceeding 85%. Additionally, phase-transfer catalysts (e.g., tetrabutylammonium salts) permit biphasic reactions at lower temperatures (50-80°C), enhancing selectivity for the fully ethylated product while minimizing solvent use. Recent advances explore continuous-flow microreactors with immobilized catalysts, achieving near-quantitative yields through precise residence time control and instantaneous mixing [5] [7].
Table 1: Evolution of TEEDA Synthetic Methodologies
Era | Key Methodology | Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
Early (Pre-1980s) | Stoichiometric alkylation with ethyl halides | Reflux, aqueous/alcoholic solvent, 24-48h | 40-60% | Low selectivity, polyalkylation, salt waste |
Transitional (1980s-2000s) | High-pressure batch amination | 100-150°C, 0.4-0.9 MPa, 6-12h | 60-75% | Energy-intensive, catalyst separation issues |
Modern (2010s-Present) | Catalytic reductive amination or flow chemistry | 80-120°C, H₂ pressure, 1-4h | 85-95% | Requires specialized equipment, catalyst cost |
The quaternary ammonation of ethylenediamine to form TEEDA proceeds through sequential nucleophilic substitutions. Kinetic studies reveal a second-order reaction mechanism: first-order in ethylenediamine and first-order in ethylating agent (e.g., diethyl sulfate or ethyl halide). The initial monoalkylation is rate-limiting due to the decreased nucleophilicity of the remaining amine group after the first alkylation. This step exhibits an activation energy (Ea) of 65–75 kJ/mol, while the second alkylation proceeds faster (Ea = 50–60 kJ/mol) due to the inductive effect of the first ethyl group enhancing nucleophilicity [1] [7].
Thermodynamic analyses demonstrate strong exothermicity (ΔH = −120 to −140 kJ/mol overall), necessitating precise thermal control to avoid runaway reactions. Equilibrium constants (K) favor product formation above 60°C (K > 10³ at 80°C), though higher temperatures accelerate hydrolysis side reactions of alkylating agents. Solvent effects critically influence thermodynamics: aprotic polar solvents (e.g., DMSO) stabilize the transition state by solvating leaving groups (halides), increasing yields by 15–20% compared to protic solvents [1] [5].
Isotopic labeling studies (using ¹⁵N-ethylenediamine) confirm that alkylation occurs preferentially at primary amines before secondary nitrogen formation. Computational models (DFT calculations) reveal that the transition state geometry for the second alkylation involves a cyclic, hydrogen-bonded structure where the departing halide is partially stabilized by the adjacent tertiary amine, lowering the energy barrier. Kinetic isotope effects (kH/kD ≈ 3.2) indicate significant C-H bond cleavage in ethanol-based reductive amination pathways, implicating dehydrogenation as the rate-determining step in catalytic routes [5] [7].
Table 2: Kinetic and Thermodynamic Parameters in TEEDA Synthesis
Reaction Step | Rate Law | Activation Energy (Ea) | ΔH (kJ/mol) | Key Side Reactions |
---|---|---|---|---|
Monoalkylation | k[EDA][RX] | 65–75 kJ/mol | −60 to −70 | Polyalkylation, hydrolysis of RX |
Dialkylation | k[MEA][RX] | 50–60 kJ/mol | −60 to −70 | Quaternary ammonium salt formation |
Catalytic Reductive Amination | k[EDA][Ethanol]⁰·⁵[H₂] | 80–90 kJ/mol (dehydrogenation) | −120 to −140 | Aldimine condensation, over-reduction |
TEEDA lacks classical stereocenters but exhibits conformational isomerism due to restricted rotation around the C-N bonds in its protonated or metal-coordinated states. The preferred anti-periplanar conformation minimizes steric repulsion between ethyl groups and enables effective chelation. Solvent polarity dictates conformational equilibrium: nonpolar solvents (e.g., toluene) favor the anti conformation (>95%), while polar protic solvents (e.g., water) promote gauche forms through solvation effects [3] [5].
Catalytic additives enable stereoselective synthesis by directing reaction pathways. Chiral phase-transfer catalysts (e.g., O-allyl-N-(9)-anthracenylcinchonidinium bromide) induce enantioselectivity during alkylation of monoethylated intermediates, achieving up to 40% ee in model systems. More effectively, zirconocene dichloride templates enforce a specific geometry during dialkylation, yielding TEEDA with controlled dihedral angles (N-C-C-N ≈ 180°) by coordinating both nitrogen atoms during ethylation. This templating effect suppresses the formation of stereochemically undefined byproducts like branched polyethyleneimines [5] [7].
Solvent engineering further enhances stereocontrol. Supercritical CO₂ as a reaction medium reduces viscosity and improves mass transfer, enabling homogeneous nucleation that favors linear, unbranched TEEDA. Binary solvent systems (e.g., water/THF mixtures) modulate dielectric constants to optimize leaving-group dissociation and nucleophile accessibility, suppressing stereochemical scrambling. Recent advances employ ionic liquids (e.g., [BMIM][PF₆]) as recyclable media where the cationic layer organizes ethylating agents into ordered structures, achieving >98% isomeric purity by minimizing steric congestion during substitution [3] [5] [7].
Table 3: Compound Identifiers for N,N,N',N'-Tetraethylethylenediamine (TEEDA)
Identifier Type | Value |
---|---|
Systematic Name | N,N,N′,N′-Tetraethylethane-1,2-diamine |
CAS Registry Number | 150-77-6 |
Molecular Formula | C₁₀H₂₄N₂ |
Molar Mass | 172.32 g/mol |
Common Abbreviations | TEEDA |
Refractive Index | n²⁰/D = 1.4343 |
Boiling Point | 189–192°C |
Density | 0.808 g/mL at 25°C |
Hazard Classifications | Flam. Liq. 3, Skin Corr. 1B, Eye Dam. 1 |
Key Applications | Ligand in catalysis, epoxy curing agent, complexing agent |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0